{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a synthetic organic compound that features a tetrazole ring, a thioether linkage, and a phenylpropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves the nucleophilic substitution reaction of 1-methyl-1H-tetrazole-5-thiol with an appropriate alkyl halide, followed by coupling with a phenylpropynylamine derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance reaction efficiency and yield. These methods can include the use of automated reactors and real-time monitoring systems to ensure optimal reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the alkyne group to form the corresponding alkene or alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Various nucleophiles, polar aprotic solvents, and bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in the design of drugs with improved metabolic stability and bioavailability.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and photophysical properties due to the presence of the tetrazole and phenylpropynyl groups.
Biological Studies: The compound can serve as a probe to study the interactions of tetrazole-containing molecules with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors and modulate their activity. The phenylpropynyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-tetrazole-5-thiol: A precursor in the synthesis of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE, featuring a tetrazole ring and a thiol group.
N-[3-(5-methyl-1H-tetrazol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)-2-thiophenecarboxamide: A compound with similar structural features, including multiple tetrazole rings and a thiophene moiety.
Uniqueness
This compound is unique due to its combination of a tetrazole ring, a thioether linkage, and a phenylpropynyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry, materials science, and biological studies .
Properties
Molecular Formula |
C13H15N5S |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]-3-phenylprop-2-yn-1-amine |
InChI |
InChI=1S/C13H15N5S/c1-18-13(15-16-17-18)19-11-10-14-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,14H,9-11H2,1H3 |
InChI Key |
VXJAYEGPALIBPV-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC#CC2=CC=CC=C2 |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.